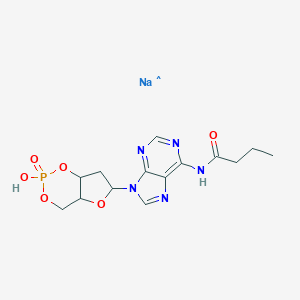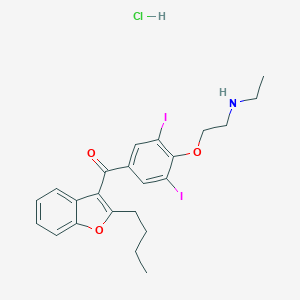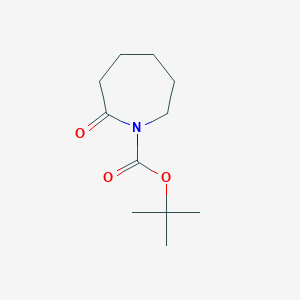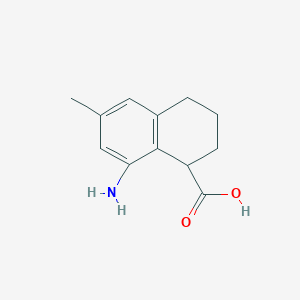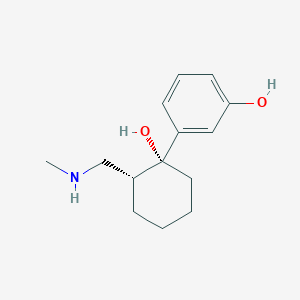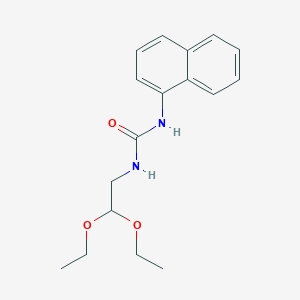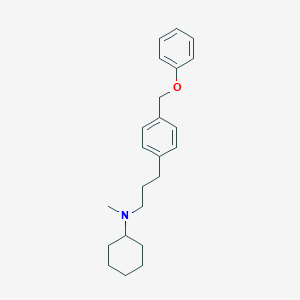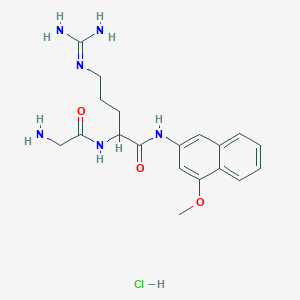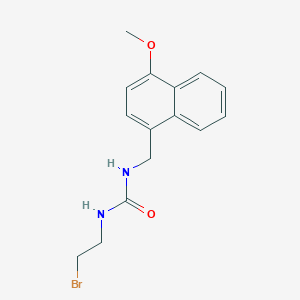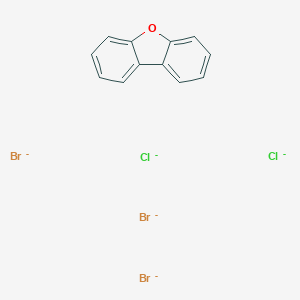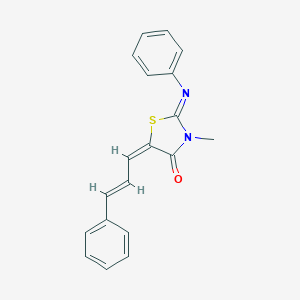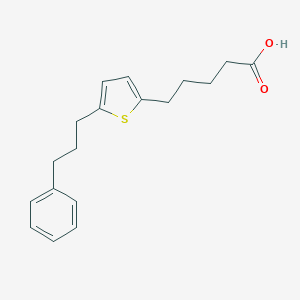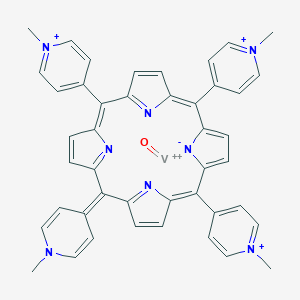
Vo (II) Tmtpyp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vo (II) Tmtpyp is a transition metal complex that has attracted significant attention in the scientific community due to its unique properties and potential applications. This complex has been extensively studied for its potential use in various fields, including catalysis, material science, and biomedical research.
Wirkmechanismus
The mechanism of action of Vo (Vo (II) Tmtpyp) Tmtpyp is complex and not fully understood. However, it is believed that the complex acts as a catalyst by coordinating with the substrate and facilitating the reaction. In biomedical research, Vo (Vo (II) Tmtpyp) Tmtpyp has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Vo (Vo (II) Tmtpyp) Tmtpyp has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this complex can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce oxidative stress. In vivo studies have shown that Vo (Vo (II) Tmtpyp) Tmtpyp can improve glucose tolerance, reduce inflammation, and protect against neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Vo (Vo (II) Tmtpyp) Tmtpyp in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and use in various reactions. However, one of the limitations of using this complex is its high toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are numerous future directions for the study of Vo (Vo (II) Tmtpyp) Tmtpyp. One of the most promising areas of research is the development of new catalytic applications for this complex. Additionally, there is a need for further studies to understand the mechanism of action of Vo (Vo (II) Tmtpyp) Tmtpyp in various biological systems. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this complex for use in human medicine.
Conclusion:
In conclusion, Vo (Vo (II) Tmtpyp) Tmtpyp is a transition metal complex that has shown great promise in various fields of scientific research. Its unique properties and potential applications have made it a subject of extensive study. The synthesis method of Vo (Vo (II) Tmtpyp) Tmtpyp is complex and requires careful control of the reaction parameters. This complex has been shown to exhibit excellent catalytic activity, antioxidant and anti-inflammatory properties, and promising therapeutic effects. While there are limitations to its use, the future directions for the study of Vo (Vo (II) Tmtpyp) Tmtpyp are numerous and hold great promise for the scientific community.
Synthesemethoden
The synthesis of Vo (Vo (II) Tmtpyp) Tmtpyp involves the reaction of vanadyl acetylacetonate with 2,4,6-trimethylpyridine in the presence of a reducing agent. The reaction is typically carried out under inert conditions and requires careful control of the reaction parameters to obtain a high yield of the complex. Various methods have been reported for the synthesis of Vo (Vo (II) Tmtpyp) Tmtpyp, including solvothermal synthesis, sonochemical synthesis, and microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
Vo (Vo (II) Tmtpyp) Tmtpyp has been extensively studied for its potential applications in various fields of scientific research. In catalysis, this complex has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols, epoxidation of olefins, and the reduction of nitro compounds. In material science, Vo (Vo (II) Tmtpyp) Tmtpyp has been used as a precursor for the synthesis of various metal-organic frameworks and coordination polymers. In biomedical research, this complex has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
106049-21-2 |
|---|---|
Produktname |
Vo (II) Tmtpyp |
Molekularformel |
C44H36N8OV+4 |
Molekulargewicht |
743.7 g/mol |
IUPAC-Name |
oxovanadium(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide |
InChI |
InChI=1S/C44H36N8.O.V/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;/h5-28H,1-4H3;;/q+2;;+2 |
InChI-Schlüssel |
BCAVTXVNDFAPOB-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.O=[V+2] |
Kanonische SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.O=[V+2] |
Synonyme |
vandyl(II) 5,10,15,20-tetra(4-methylpyridinium)porphyrin Vo (II) TMTPyP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



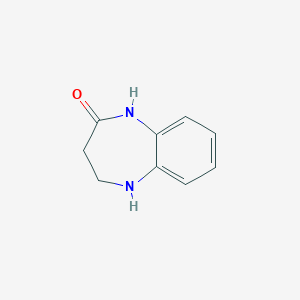
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
